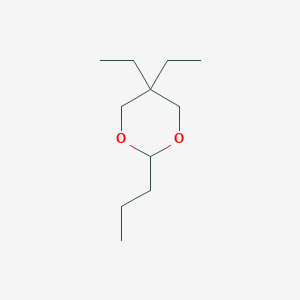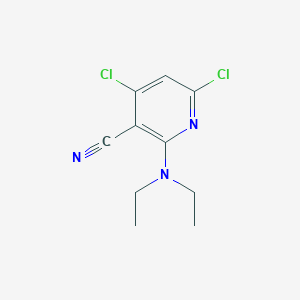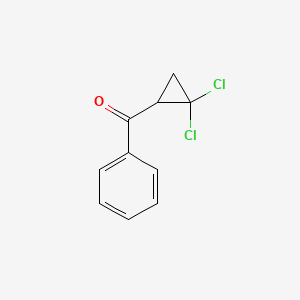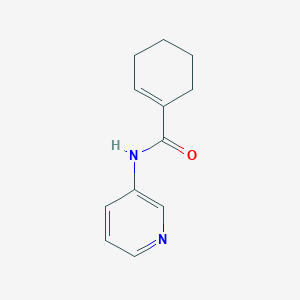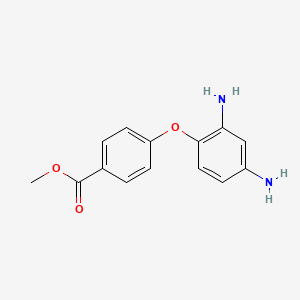
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is a chemical compound that features a hydrazine functional group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable butenamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets. The hydrazine group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: Shares the hydrazine functional group but differs in its overall structure.
2,2-Dimethylhydrazinylidene-pentanedioic acid: Another hydrazine derivative with distinct chemical properties.
Uniqueness
3-(2,2-Dimethylhydrazinyl)-N,N-dimethylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of hydrazine and butenamide functionalities sets it apart from other similar compounds.
Properties
CAS No. |
56582-09-3 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C8H17N3O/c1-7(9-11(4)5)6-8(12)10(2)3/h6,9H,1-5H3 |
InChI Key |
HNZIGNLIXDEBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)C)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



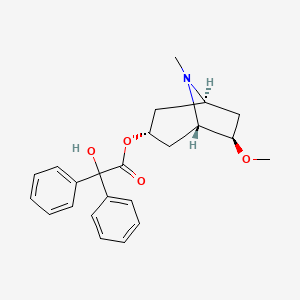

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
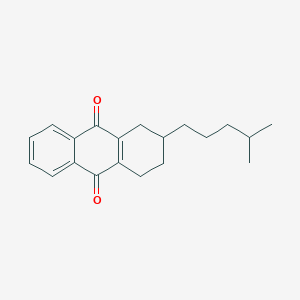


![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
